molecular formula C7H7ClN2O B146135 2-chloro-N-methylisonicotinamide CAS No. 131418-11-6

2-chloro-N-methylisonicotinamide

Cat. No. B146135
M. Wt: 170.59 g/mol
InChI Key: HZCPKEZVYGEGEN-UHFFFAOYSA-N
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Description

2-Chloro-N-methylisonicotinamide is a compound that has been studied in various contexts due to its potential applications in pharmaceuticals and as a synthesis intermediate. While the provided papers do not directly discuss 2-chloro-N-methylisonicotinamide, they do provide insights into closely related compounds that can help infer some of its properties and synthesis methods.

Synthesis Analysis

A novel synthesis method for a closely related compound, 2-chloro-N,N-dimethylnicotinamide, has been developed, which starts with propargyl alcohol and dipropylamine. This process involves catalytic oxidation, Knoevenagel condensation with 2-cyano-N,N-dimethylacetamide, and cyclization with hydrochloride, resulting in a total yield of over 65% and a product purity above 99% . This method is noted for its simplicity, mild reaction conditions, and minimal waste, making it potentially valuable for industrial-scale production.

Molecular Structure Analysis

The molecular structures of various isomeric 2-chloro-N-(nitrophenyl)nicotinamides have been characterized, revealing different supramolecular structures based on hydrogen bonding patterns . These insights into the molecular arrangements can be useful when considering the molecular structure of 2-chloro-N-methylisonicotinamide, as similar hydrogen bonding interactions may occur depending on the substituents present on the nicotinamide ring.

Chemical Reactions Analysis

The reactivity of 2-chloro-N-(2-pyridinyl)nicotinamides has been studied, showing that thermal cyclization to form pyrimidin-11-ium chlorides is influenced by steric and electronic effects of substituents . Although this does not directly pertain to 2-chloro-N-methylisonicotinamide, it provides a framework for understanding how different groups attached to the nicotinamide ring can affect chemical reactivity.

Physical and Chemical Properties Analysis

The heat capacity and thermodynamic properties of crystalline 2-chloro-N,N-dimethylnicotinamide have been measured, providing detailed information on its melting point, enthalpy, and entropy of fusion, as well as its thermal behavior . Additionally, the synthesis and characterization of a co-crystal involving nicotinamide suggest that co-crystallization can enhance thermal stability . These studies contribute to a broader understanding of the physical and chemical properties that 2-chloro-N-methylisonicotinamide might exhibit.

Relevant Case Studies

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : 2-Chloro-N,N-dimethylnicotinamide serves as an important synthesis intermediate. A novel method using propargyl alcohol and dipropylamine achieved a yield over 65% and purity above 99%, showcasing its potential for industrial-scale applications (Du Xiao-hua, 2013).
  • Thermodynamic Properties : Investigations into the low-temperature heat capacities of crystalline 2-Chloro-N,N-dimethylnicotinamide revealed detailed thermodynamic properties, useful in understanding its physical behavior under varying conditions (Xiao-hong Sun et al., 2005).

Pharmaceutical Research

  • Potential in Drug Design : Methyl 2‐chloro 4‐iodonicotinate, a related compound, has shown promise in pharmaceutical research. Quantum chemical calculations and molecular docking analysis suggest its use in designing drugs for treating pulmonary fibrosis (G. Pandimeena et al., 2022).

Agricultural Applications

  • Plant Protection Agents : Research into ionic forms of Vitamin B3, which includes compounds structurally related to 2-chloro-N-methylisonicotinamide, showed their potential as environmentally friendly agrochemicals. These compounds exhibited significantly better herbicidal activity compared to some reference herbicides (W. Stachowiak et al., 2022).

Herbicide Synthesis

  • Intermediate in Herbicide Synthesis : It also plays a role in synthesizing intermediates for herbicides like nicosulfuron. A study demonstrated a novel synthetic route for 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate in nicosulfuron herbicide production (Peng Xue-wei, 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-chloro-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCPKEZVYGEGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568468
Record name 2-Chloro-N-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methylisonicotinamide

CAS RN

131418-11-6
Record name 2-Chloro-N-methylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-isonicotinic acid (12-1, 5.15 g, 32.7 mmol) was stirred in 65 mL anhydrous THF under N2. The reaction (not homogeneous) was cooled to 0° C. and oxalyl chloride (2.85 mL, 32.7 mmol) was added, followed by addition of 1 drop anh DMF. Slight bubbling occurs. The reaction was allowed to warm to RT. After 4 h reaction is homogeneous and after a total of 5 h the reaction was quickly added by pipet to a solution of methylamine (7.11 g, 228 mmol) in EtOH (20 mL). The resulting solution was concentrated in vacuo and diluted with sat NaHCO3 (aq). The solution was extracted 3× with EtOAc and the organic extracts were dried over Na2SO4, filtered ands concentrated to provide the titled compound. 1H NMR (CDCl3) δ8.50 (d, 1H, J=5.1 Hz), 7.66 (s, 1H), 7.53 (d, 1H, J=5.1 Hz), 6.36 (bs, 1H), 3.04 (d, 2H, J=5.0 Hz).
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step Two
Quantity
7.11 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Ansideri, S Andreev, A Kuhn, W Albrecht, SA Laufer… - Molecules, 2018 - mdpi.com
… N-(tert-butoxy)-2-chloro-N-methylisonicotinamide (29) could be prepared in good yield via a two-step procedure starting from the corresponding carboxylic acid 26. In detail, coupling of …
Number of citations: 4 www.mdpi.com

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